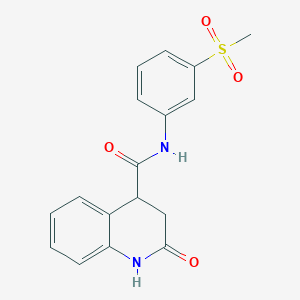![molecular formula C19H23NO2 B7492297 2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone.
Mécanisme D'action
The mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is similar to that of natural cannabinoids. It binds to the cannabinoid receptors CB1 and CB2, which are located in different parts of the body such as the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways that regulate different physiological and cognitive processes.
Biochemical and Physiological Effects:
2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It can also modulate the immune system and has been shown to have potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in lab experiments include its potency, selectivity, and stability. It can be used to investigate the role of the endocannabinoid system in different diseases and disorders, which can lead to the development of new treatments. However, the limitations of using this compound include its potential toxicity and the lack of knowledge about its long-term effects.
Orientations Futures
The future directions of research involving 2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone include investigating its potential as a therapeutic agent for various diseases and disorders such as pain, anxiety, and depression. It can also be used to study the role of the endocannabinoid system in different physiological and cognitive processes. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of 2-(3-methoxyphenyl)pyrrolidine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has shown promising results in various scientific research applications. One of the most significant applications is in the study of the endocannabinoid system, which is a complex signaling system in the human body that regulates various physiological and cognitive processes. This compound can be used to investigate the role of the endocannabinoid system in different diseases and disorders such as pain, anxiety, and depression.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-16-5-2-4-15(12-16)18-6-3-9-20(18)19(21)17-11-13-7-8-14(17)10-13/h2,4-5,7-8,12-14,17-18H,3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPDGXXNRKORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)
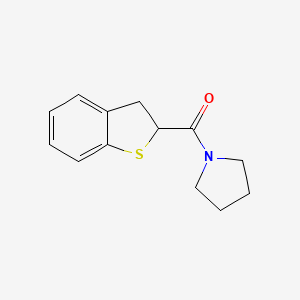

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)
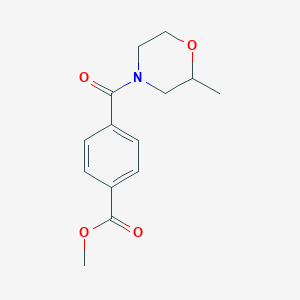
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
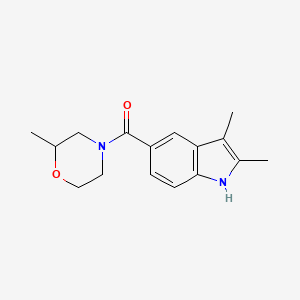
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)

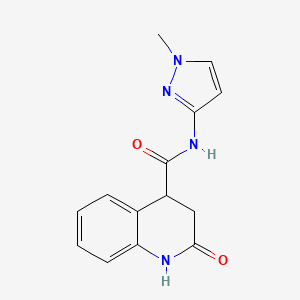

![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
